Role in scientific research: This section would broadly describe the potential applications of the compound being researched. For example, is it being investigated for its antimicrobial properties [, ], antitumor activity [], or as a potential tool for studying G-protein coupled receptors []?
Molecular Structure Analysis
Crystal structure (if applicable): If the compound can be crystallized, X-ray diffraction can provide a three-dimensional model of the molecule, revealing bond lengths, angles, and intermolecular interactions [, , ].
Mechanism of Action
Binding studies: Examining the strength and specificity of the interaction between the compound and its target using techniques like radioligand binding assays [].
Cellular assays: Investigating the effects of the compound on cell signaling pathways, enzyme activity, gene expression, or other relevant cellular processes [].
Applications
Antimicrobial agents: Compounds showing activity against bacteria and fungi [, , ].
Antitumor agents: Compounds exhibiting cytotoxicity against cancer cell lines [, ].
Tool compounds: Molecules used to study specific biological pathways or targets [].
Agricultural applications: For example, herbicides for controlling weeds in crops [].
Future Directions
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound with modifications to improve its activity, selectivity, or other properties [].
Optimization of synthesis: Developing more efficient or cost-effective synthetic routes to the compound [].
In-depth mechanism of action studies: Further elucidating the molecular details of how the compound exerts its effects [].
Compound Description: This compound is a member of a series synthesized and tested for antimicrobial activity. [] The study found that this class of compounds, including 2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, exhibited notable antimicrobial properties against various bacterial and fungal strains. []
Relevance: This compound shares the core structure of a benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [] Additionally, both compounds feature an acetamide substituent, although their connection points and overall structures differ.
Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds, including the anticancer drug osimertinib. [] The research highlights its significance in developing third-generation EGFR-TKIs, which show promise in treating drug-resistant cancers. []
Relevance: While structurally distinct from (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, both compounds fall under the broader category of enaminones. They both possess an alpha, beta-unsaturated ketone core structure conjugated to a nitrogen-containing heterocycle, albeit with different heterocyclic systems (benzimidazole vs. indole) and diverse substituents. []
Compound Description: This compound belongs to a series of novel quinoline–benzimidazole hybrids investigated for their antiproliferative activity. [] It exhibited specific activity against the growth of the HuT78 lymphoma cell line, suggesting potential as an anticancer agent. []
Relevance: This compound shares a structural similarity with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide in its inclusion of both a benzimidazole and a substituted phenoxy group. [] While the overall structures differ significantly, the presence of these shared moieties suggests a potential for overlapping biological activity or target profiles.
Compound Description: This compound, synthesized from 2-acetyl benzo[d]imidazole and dimethylformamide dimethyl acetal (DMF-DMA), was used as a starting material for synthesizing more complex molecules. [] The single-crystal X-ray diffraction analysis confirmed its structure. []
Relevance: This compound shares a common core structure with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, namely the (E)-1-(1H-benzo[d]imidazol-2-yl)prop-2-en-1-one moiety. [] This shared structural motif suggests potential similarities in their chemical properties and potential biological activity.
Compound Description: This compound is a new chemical entity investigated for treating type II diabetes. [] Studies identified its tetrazole N2-glucuronide conjugate as the primary metabolite in plasma after oral administration. [] The research focuses on characterizing its metabolism, particularly the role of N-glucuronidation, to understand its pharmacokinetic properties and potential drug interactions. []
Relevance: While structurally different from (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, both compounds are classified as substituted heterocycles and share a common feature: an ether linkage connecting an aromatic ring (quinoline in RG 12525 and phenoxy in the target compound) to another aromatic or heterocyclic system. [] Although their core structures and biological targets differ, this shared feature may influence their physicochemical properties and metabolic pathways.
Compound Description: These derivatives were synthesized via Claisen-Schmidt condensation reactions, employing various aromatic aldehydes and 2-benzimidazolyl thioacetophenone derivatives. [] The synthesized compounds were characterized and subsequently evaluated for their antimicrobial activities. []
Relevance: These derivatives share a significant structural resemblance with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, as they are both based on a benzimidazole core structure. [] Additionally, both possess substituted phenyl rings linked to the core structure, highlighting a common synthetic approach and potentially similar chemical properties or biological activities.
Compound Description: This compound is a key intermediate in the multi-step synthesis of Schiff base derivatives incorporating a benzimidazole scaffold. [] The research focuses on developing new antimicrobial agents and investigates the structure-activity relationships of these compounds. []
Relevance: This compound shares the core structure of a benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide and also features an acetamide group attached to the benzimidazole ring. [] Though the overall structures and substituents differ, this shared structural motif suggests potential similarities in their chemical reactivity and potential biological activity.
Relevance: This compound shares the benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [] Despite the differences in their core structures (quinazoline vs. phenoxy-ethyl-benzimidazole) and the presence of a thioether linker in 15e, the shared benzimidazole suggests they could potentially interact with similar biological targets or pathways.
Relevance: Like the target compound, this molecule contains a benzimidazole group, indicating a potential for shared chemical properties. [] Despite the structural differences, including the quinazoline core and the presence of a chalcone moiety in 15k, the shared benzimidazole raises the possibility of common biological targets or mechanisms of action.
Compound Description: This compound served as a lead structure for developing novel agonists for the histamine H4 receptor (H4R). [] The research aimed to design and synthesize compounds with improved potency and selectivity for the H4R, a potential therapeutic target for inflammatory and immunological disorders. []
Relevance: Both this compound and (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide share the benzimidazole moiety as a central structural element. [] This common feature suggests a potential for similar chemical reactivity and interactions with biological targets. Despite differing overall structures and substituents, the shared benzimidazole might contribute to their pharmacological profiles.
Compound Description: This compound, an α,β-unsaturated ketone, was synthesized and characterized using X-ray diffraction analysis, elemental analysis, 1H NMR, and IR spectra. [, ] The crystal structure analysis revealed the presence of intermolecular hydrogen bonds, C–H⋅⋅⋅π, and π⋅⋅⋅π interactions contributing to its three-dimensional network. [, ]
Relevance: This compound shares the benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [, ] The presence of this shared heterocyclic system, despite differences in their overall structures and substituents, might indicate similarities in their chemical properties and potential for biological activity.
Compound Description: Identified through a pharmacophore-based virtual screening approach, this compound emerged as a potential FGFR-1 inhibitor. [] Its predicted binding affinity and interactions with the FGFR-1 active site suggest promising antitumor activity against cholangiocarcinoma. []
Relevance: While structurally distinct from (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, Hit-1 shares a key structural feature: the presence of a methoxy group attached to an aromatic ring. [] This shared structural element might influence their physicochemical properties and potentially impact their interactions with biological targets.
Compound Description: Identified through the same virtual screening campaign as Hit-1, Hit-4 also displays potential as an FGFR-1 inhibitor. [] Its predicted binding interactions with the FGFR-1 active site suggest promising antitumor activity against cholangiocarcinoma. []
Relevance: Notably, Hit-4 shares the benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [] This shared structural feature suggests a potential for similar chemical reactivity and interactions with biological targets, despite differences in their overall structures and substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.